molecular formula C13H19N4O8P B083791 Pyridoxal phosphate gamma-glutamyl hydrazone CAS No. 14520-50-4

Pyridoxal phosphate gamma-glutamyl hydrazone

Cat. No. B083791
CAS RN: 14520-50-4
M. Wt: 390.29 g/mol
InChI Key: UFFFSELLKQBMQJ-CYNRKNSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxal phosphate gamma-glutamyl hydrazone (PPGGH) is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPGGH is a chelating agent that can bind to metal ions, making it useful in the synthesis of metal complexes.

Scientific Research Applications

Pyridoxal phosphate gamma-glutamyl hydrazone has various applications in scientific research. It can be used as a ligand to synthesize metal complexes, which can be used in catalysis and material science. Pyridoxal phosphate gamma-glutamyl hydrazone can also be used to study the binding of metal ions to proteins and enzymes, which is important in understanding their biological functions. Additionally, Pyridoxal phosphate gamma-glutamyl hydrazone can be used to study the transport of metal ions across cell membranes, which is important in understanding their role in cellular processes.

Mechanism of Action

Pyridoxal phosphate gamma-glutamyl hydrazone binds to metal ions through its gamma-glutamyl hydrazone moiety. The binding of metal ions to Pyridoxal phosphate gamma-glutamyl hydrazone can result in the formation of stable complexes, which can be used in various applications. Pyridoxal phosphate gamma-glutamyl hydrazone can also bind to proteins and enzymes that require metal ions for their biological functions.
Biochemical and Physiological Effects:
Pyridoxal phosphate gamma-glutamyl hydrazone has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by chelating iron ions, which are required for their proliferation. Pyridoxal phosphate gamma-glutamyl hydrazone can also prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. Additionally, Pyridoxal phosphate gamma-glutamyl hydrazone can enhance the activity of enzymes that require metal ions for their functions.

Advantages and Limitations for Lab Experiments

Pyridoxal phosphate gamma-glutamyl hydrazone has several advantages as a tool for scientific research. It is a versatile ligand that can be used to synthesize a variety of metal complexes. Pyridoxal phosphate gamma-glutamyl hydrazone is also relatively easy to synthesize and purify, making it accessible to researchers. However, Pyridoxal phosphate gamma-glutamyl hydrazone has some limitations. It can be toxic to cells at high concentrations, and its binding affinity for metal ions can be affected by the presence of other ligands.

Future Directions

There are several future directions for research on Pyridoxal phosphate gamma-glutamyl hydrazone. One area of interest is the development of new metal complexes using Pyridoxal phosphate gamma-glutamyl hydrazone as a ligand. These complexes could have applications in catalysis, material science, and drug discovery. Another area of interest is the study of Pyridoxal phosphate gamma-glutamyl hydrazone's interactions with proteins and enzymes that require metal ions for their functions. Understanding these interactions could lead to the development of new therapies for diseases such as cancer and Alzheimer's. Finally, the development of new methods for delivering Pyridoxal phosphate gamma-glutamyl hydrazone to cells could enhance its potential as a tool for scientific research.
Conclusion:
Pyridoxal phosphate gamma-glutamyl hydrazone is a promising tool for scientific research due to its ability to bind to metal ions and its potential applications in various fields. Its versatile nature makes it a valuable tool for synthesizing metal complexes and studying their interactions with proteins and enzymes. While there are limitations to its use, Pyridoxal phosphate gamma-glutamyl hydrazone has the potential to lead to significant advancements in scientific research.

Synthesis Methods

Pyridoxal phosphate gamma-glutamyl hydrazone can be synthesized by reacting pyridoxal with glutamic acid in the presence of hydrazine. The reaction produces Pyridoxal phosphate gamma-glutamyl hydrazone, which can be purified using various techniques such as column chromatography and recrystallization.

properties

CAS RN

14520-50-4

Product Name

Pyridoxal phosphate gamma-glutamyl hydrazone

Molecular Formula

C13H19N4O8P

Molecular Weight

390.29 g/mol

IUPAC Name

(2S)-2-amino-5-[(2E)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylidene]hydrazinyl]-5-oxopentanoic acid

InChI

InChI=1S/C13H19N4O8P/c1-7-12(19)9(8(4-15-7)6-25-26(22,23)24)5-16-17-11(18)3-2-10(14)13(20)21/h4-5,10,19H,2-3,6,14H2,1H3,(H,17,18)(H,20,21)(H2,22,23,24)/b16-5+/t10-/m0/s1

InChI Key

UFFFSELLKQBMQJ-CYNRKNSPSA-N

Isomeric SMILES

CC1=NC=C(/C(=C\NNC(=O)CC[C@@H](C(=O)O)N)/C1=O)COP(=O)(O)O

SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)CCC(C(=O)O)N)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=CNNC(=O)CCC(C(=O)O)N)C1=O)COP(=O)(O)O

synonyms

pyridoxal phosphate gamma-glutamyl hydrazone

Origin of Product

United States

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